
3,4-Dichlorocyclopentane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichlorocyclopentane-1-carbonyl chloride is a chemical compound with the molecular formula C6H7Cl3O It is a derivative of cyclopentane, where two chlorine atoms are substituted at the 3rd and 4th positions, and a carbonyl chloride group is attached to the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorocyclopentane-1-carbonyl chloride typically involves the chlorination of cyclopentane derivatives. One common method is the reaction of cyclopentane with chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 3,4-dichlorocyclopentane is then treated with phosgene (carbonyl chloride) to introduce the carbonyl chloride group at the 1st position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Safety measures are also crucial due to the use of hazardous chemicals like chlorine gas and phosgene.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichlorocyclopentane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles, leading to the formation of esters, amides, or other derivatives.
Reduction Reactions: The compound can be reduced to form 3,4-dichlorocyclopentane-1-methanol or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or alcohols are commonly used under mild to moderate conditions.
Addition Reactions: Nucleophiles like alcohols, amines, or thiols are used, often in the presence of a base or acid catalyst.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include 3,4-dichlorocyclopentane-1-ol, 3,4-dichlorocyclopentane-1-amine, and various esters.
Addition Reactions: Products include esters, amides, and thioesters.
Reduction Reactions: Products include 3,4-dichlorocyclopentane-1-methanol and other reduced derivatives.
Aplicaciones Científicas De Investigación
3,4-Dichlorocyclopentane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, for research purposes.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dichlorocyclopentane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The chlorine atoms also contribute to the compound’s reactivity, allowing for further functionalization through substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane-1-carbonyl chloride: Lacks the chlorine substituents at the 3rd and 4th positions, making it less reactive.
3,4-Dichlorocyclopentane: Lacks the carbonyl chloride group, limiting its reactivity to substitution reactions.
Cyclopentane-1,2-dicarbonyl chloride: Has two carbonyl chloride groups, leading to different reactivity and applications.
Uniqueness
3,4-Dichlorocyclopentane-1-carbonyl chloride is unique due to the presence of both chlorine substituents and a carbonyl chloride group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including substitution, addition, and reduction, further distinguishes it from similar compounds.
Propiedades
Número CAS |
56447-17-7 |
|---|---|
Fórmula molecular |
C6H7Cl3O |
Peso molecular |
201.5 g/mol |
Nombre IUPAC |
3,4-dichlorocyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C6H7Cl3O/c7-4-1-3(6(9)10)2-5(4)8/h3-5H,1-2H2 |
Clave InChI |
UDIZMBSSALKBCI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(C1Cl)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)
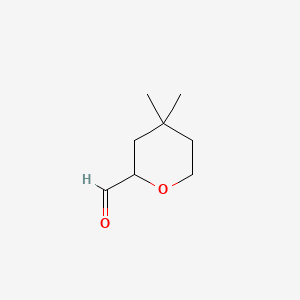
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
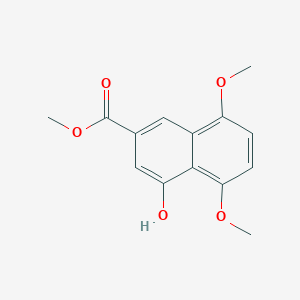
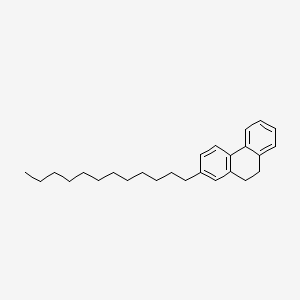
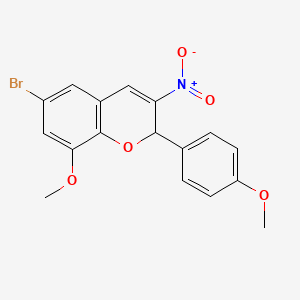
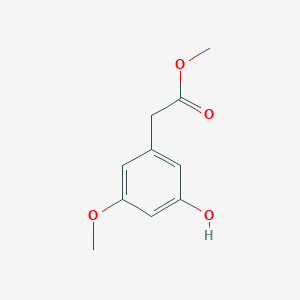


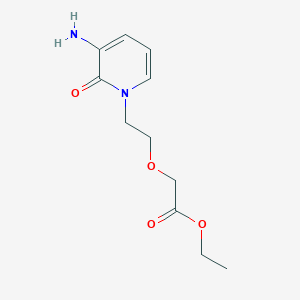
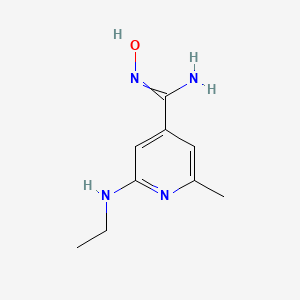

acetic acid](/img/structure/B13935082.png)

